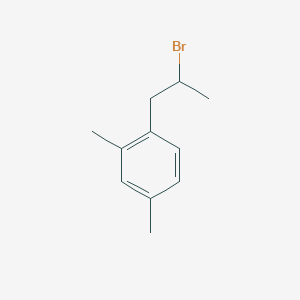

1-(2-Bromopropyl)-2,4-dimethylbenzene

Description

1-(2-Bromopropyl)-2,4-dimethylbenzene is a brominated aromatic compound featuring a 2,4-dimethylbenzene core substituted with a bromopropyl chain. This structure combines aromatic methyl substituents with an aliphatic brominated side chain, making it relevant in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceutical and agrochemical applications.

Properties

CAS No. |

27650-77-7 |

|---|---|

Molecular Formula |

C11H15Br |

Molecular Weight |

227.14 g/mol |

IUPAC Name |

1-(2-bromopropyl)-2,4-dimethylbenzene |

InChI |

InChI=1S/C11H15Br/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6,10H,7H2,1-3H3 |

InChI Key |

YGJDPVSMTWCRPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromopropyl)-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethylbenzene (xylene) using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopropyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Elimination Reactions: It can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen and bromine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Elimination Reactions: Typically involve strong bases like sodium hydroxide or potassium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using sodium hydroxide can yield alcohols.

Elimination Reactions: The major product is propene.

Scientific Research Applications

1-(2-Bromopropyl)-2,4-dimethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromopropyl)-2,4-dimethylbenzene involves its reactivity as an electrophile in substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form an alkene .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 1-(Chloromethyl)-3,5-dimethylbenzene (): This compound shares a methyl-substituted benzene core but differs in substituent position (3,5-dimethyl vs. 2,4-dimethyl) and halide type (chloromethyl vs. bromopropyl). The 2,4-dimethyl arrangement in the target compound likely induces distinct electronic effects: NMR Shifts: In 1-(chloromethyl)-3,5-dimethylbenzene, aromatic protons resonate at 6.75 ppm (two H) and 6.68 ppm (one H), with the chloromethyl group at 4.15 ppm .

1-(4-Bromobenzyl)-2,4-dimethylbenzene ():

This compound features a bromobenzyl substituent instead of a bromopropyl chain. The para-bromine on the benzyl group directs electrophilic reactions to the ortho position, whereas the bromopropyl chain in the target compound may act as a flexible leaving group in nucleophilic substitutions.

Toxicity and Environmental Impact

- Dimethylbenzene Isomers (): Substituted benzenes exhibit toxicity dependent on substituent position and identity. For Propsilocerus akamusi larvae, 1,2-dimethylbenzene (o-xylene) is more toxic (EC50 = 12.8 mg/L) than 1,3- or 1,4-isomers .

Physical Properties

- Boiling Points and Solubility: Compared to 1-(chloromethyl)-3,5-dimethylbenzene (bp ~215–220°C estimated), the bromopropyl analog’s longer alkyl chain and higher molecular weight would increase boiling point (e.g., ~240–260°C). Solubility in nonpolar solvents (e.g., hexane) may decrease due to increased steric bulk.

Data Tables

Table 1: NMR Comparison of 1-(2-Bromopropyl)-2,4-dimethylbenzene and Analogues

*Predicted values based on analogous structures.

Table 2: Toxicity of Substituted Benzenes ()

| Compound | EC50 (mg/L) for P. akamusi | Toxicity Rank |

|---|---|---|

| 1,2-Dimethylbenzene | 12.8 | High |

| 1,3-Dimethylbenzene | 15.2 | Moderate |

| 1,4-Dimethylbenzene | 18.5 | Low |

| Chlorobenzene | 14.9 | Moderate |

| Brominated Derivatives* | Estimated 8–10 | Very High |

*Hypothetical estimation for bromopropyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.